SB24011

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

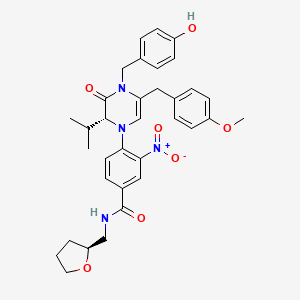

C34H38N4O7 |

|---|---|

Molecular Weight |

614.7 g/mol |

IUPAC Name |

4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide |

InChI |

InChI=1S/C34H38N4O7/c1-22(2)32-34(41)36(20-24-6-11-27(39)12-7-24)26(17-23-8-13-28(44-3)14-9-23)21-37(32)30-15-10-25(18-31(30)38(42)43)33(40)35-19-29-5-4-16-45-29/h6-15,18,21-22,29,32,39H,4-5,16-17,19-20H2,1-3H3,(H,35,40)/t29-,32+/m0/s1 |

InChI Key |

UZVHJOMTRTYDKL-BHDXBOSCSA-N |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N(C(=CN1C2=C(C=C(C=C2)C(=O)NC[C@@H]3CCCO3)[N+](=O)[O-])CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)O |

Canonical SMILES |

CC(C)C1C(=O)N(C(=CN1C2=C(C=C(C=C2)C(=O)NCC3CCCO3)[N+](=O)[O-])CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB24011

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SB24011 is a novel small-molecule modulator of the innate immune system, specifically targeting the STING (Stimulator of Interferon Genes) pathway. Its primary mechanism of action involves the inhibition of the protein-protein interaction between STING and TRIM29, an E3 ubiquitin ligase.[1] This inhibition prevents the TRIM29-mediated K48-linkage specific ubiquitination and subsequent proteasomal degradation of STING, leading to a significant upregulation of cellular STING protein levels.[2][3] By increasing the available pool of STING, this compound potentiates the body's innate immune response to cyclic GMP-AMP (cGAMP), a second messenger produced in response to cytosolic DNA. This augmented signaling cascade results in enhanced phosphorylation of TBK1 and IRF3, leading to increased production of Type I interferons and other pro-inflammatory cytokines, thereby promoting a robust anti-tumor immune response.[1][4] Preclinical studies have demonstrated that this compound, particularly in combination with STING agonists or immune checkpoint inhibitors, can lead to significant tumor regression and shows a strong abscopal effect.[3]

Core Mechanism of Action: STING Upregulation

The central mechanism of this compound is the stabilization and upregulation of the STING protein. Under normal physiological conditions, the E3 ligase TRIM29 negatively regulates the STING pathway by targeting STING for degradation.[5] this compound directly interferes with this process.

-

Target Interaction: this compound is a selective inhibitor of the STING-TRIM29 interaction.[1]

-

Inhibition of Ubiquitination: By blocking the interaction, this compound prevents TRIM29 from catalyzing the K48-linked polyubiquitination of STING, a key signal for proteasomal degradation.[2]

-

Increased STING Levels: This blockade results in the accumulation and upregulation of cellular STING protein, without affecting its mRNA transcription or translation.[2]

-

Enhanced Downstream Signaling: The elevated levels of STING protein amplify the downstream signaling cascade upon activation by agonists like cGAMP. This leads to heightened phosphorylation of STING itself, as well as the key downstream kinases TBK1 and IRF3.[1][4] This ultimately boosts the expression of Type I interferons and other cytokines essential for mounting an anti-tumor immune response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity

| Parameter | Value/Result | Cell Line(s) | Reference |

| IC₅₀ (STING-TRIM29 Inhibition) | 3.85 µM | HEK293T | [1] |

| STING Protein Levels | Time- and dose-dependent increase | A431, Raw264.7 | [2][4] |

| STING mRNA Levels | No significant change | A431, Raw264.7 | [2][4] |

| Cytokine Upregulation (mRNA) | Enhanced expression of IFN-β, IL-6, IL-15 | Raw264.7 | [1] |

| Pathway Activation | Increased phosphorylation of STING, TBK1, IRF3 | Raw264.7 | [1][4] |

| Cytotoxicity | No significant cytotoxicity observed | Raw264.7, A431 | [6] |

Table 2: In Vivo Antitumor Efficacy (CT26 Syngeneic Model)

| Treatment Group | Dosage/Regimen | Outcome | Reference |

| This compound + cGAMP | 1-3 µg this compound, 1 µg cGAMP (Intratumoral) | Marked reduction in tumor volume and mass | [1][7] |

| This compound Monotherapy | Intratumoral injection | Strong abscopal effect on distal, untreated tumors | [3] |

| This compound + anti-PD-1 | Intratumoral this compound | Synergistic antitumor response | [5][3] |

| Immune Cell Infiltration | Intratumoral injection | Increased population of PD-1+CD8+ T cells in TME | [1][6] |

| PD-L1 Expression | Intratumoral injection | Dose-dependent increase on CT26 cancer cells | [1][6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

High-Throughput Screening for STING-TRIM29 Inhibitors

The discovery of this compound was enabled by a specialized high-throughput screening assay.

-

Assay Principle: A NanoBiT® luciferase complementation assay was used.[5][6] The STING protein was fused to one subunit of the luciferase enzyme (LgBiT), and TRIM29 was fused to the other subunit (SmBiT). Interaction between STING and TRIM29 brings the subunits together, reconstituting a functional luciferase that produces a measurable luminescent signal.

-

Protocol:

-

HEK293T cells were co-transfected with plasmids encoding the STING-LgBiT and SmBiT-TRIM29 fusion proteins.[6]

-

Transfected cells were seeded into multi-well plates.

-

A library of small molecules was added to the wells.

-

After an incubation period, a luciferase substrate was added.

-

Luminescence was measured using a plate reader. A decrease in signal intensity indicated that a compound was inhibiting the STING-TRIM29 interaction.

-

-

Validation: Hits were validated for specificity and cytotoxicity in secondary assays.[6]

Western Blotting for Protein Phosphorylation and Upregulation

-

Objective: To quantify changes in total STING levels and the phosphorylation status of downstream signaling proteins (STING, TBK1, IRF3).

-

Protocol:

-

Cell Culture and Treatment: A431 or Raw264.7 cells were cultured and treated with specified concentrations of this compound, cGAMP, or a combination for various time points.[2][4]

-

Lysis: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking & Probing: The membrane was blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against STING, phospho-STING, phospho-TBK1, phospho-IRF3, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.[2]

-

In Vivo Syngeneic Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies.

-

Protocol:

-

Tumor Implantation: BALB/c mice were subcutaneously implanted in the flank with CT26 murine colon carcinoma cells.[7] For abscopal effect studies, tumors were implanted on both flanks.[6]

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound (1-3 µg) and/or cGAMP (1 µg) were administered via intratumoral injection according to a defined schedule (e.g., every two days for four total injections).[7] For combination therapy, anti-PD-1 antibodies were administered intraperitoneally.

-

Monitoring: Tumor volume was measured regularly with calipers. Animal body weight and general health were monitored as safety endpoints.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as flow cytometry to characterize the immune cell populations within the tumor microenvironment (TME).[6]

-

References

- 1. This compound | STING-TRIM29 inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

what is the role of SB24011 in STING pathway

An In-Depth Technical Guide on the Role of SB24011 in the STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating inflammatory responses against pathogenic infections and cancer. The therapeutic activation of this pathway holds immense promise for cancer immunotherapy. However, the clinical efficacy of STING agonists has been hampered, in part, by the tight regulation of STING protein levels within the cell. One key negative regulator is the E3 ligase TRIM29, which mediates the ubiquitination and subsequent degradation of STING. This compound is a first-in-class small molecule inhibitor that selectively disrupts the protein-protein interaction between STING and TRIM29. By preventing TRIM29-mediated degradation, this compound upregulates cellular STING levels, thereby enhancing and augmenting the downstream immune response to STING agonists. This guide details the mechanism of action, quantitative parameters, and preclinical efficacy of this compound as a novel strategy to potentiate STING-based cancer immunotherapy.

The STING Pathway: A Brief Overview

The cGAS-STING pathway is a fundamental cellular mechanism for detecting cytosolic DNA, a hallmark of viral infection or cellular damage.

-

Sensing : Cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).

-

Activation : Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1]

-

Signaling : cGAMP binds to the STING protein, an endoplasmic reticulum (ER) resident protein.[1] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1]

-

Effector Recruitment : In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

-

Transcription Factor Activation : TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus.

-

Cytokine Production : In the nucleus, IRF3 drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen and anti-tumor immune response.[1]

The Role of this compound in the STING Pathway

This compound functions not as a direct agonist but as a modulator that enhances the STING pathway by preventing the natural degradation of the STING protein. Its mechanism is centered on the inhibition of a key negative regulator, the E3 ubiquitin ligase TRIM29.

Mechanism of Action

TRIM29 negatively regulates the STING pathway by binding to STING and promoting its degradation through the ubiquitin-proteasome system.[1] this compound intervenes in this process:

-

Direct STING Binding : this compound binds directly to the dimeric form of STING. Lysine 224 (Lys224) and Arginine 238 (Arg238) have been identified as key residues for this interaction.[2]

-

Inhibition of STING-TRIM29 Interaction : By binding to STING, this compound selectively inhibits the interaction between STING and TRIM29.[1][2][3]

-

Blockade of Ubiquitination : This disruption prevents TRIM29 from mediating the K48-linkage specific ubiquitination of STING, a signal for proteasomal degradation.[2][4]

-

STING Upregulation : The blockade of degradation leads to an increase in the cellular concentration of STING protein.[2][4] This effect occurs at the post-translational level, as this compound does not alter STING mRNA levels.[4]

-

Enhanced Downstream Signaling : With elevated STING levels, the cell is primed for a more robust response upon stimulation by a STING agonist like cGAMP. Co-treatment of cells with this compound and cGAMP results in enhanced phosphorylation of STING, TBK1, and IRF3, leading to a significant boost in the production of Type I interferons and pro-inflammatory cytokines.[2]

Quantitative Data Summary

The activity and efficacy of this compound have been characterized through various in vitro and in vivo assays.

| Parameter | Value/Observation | Experimental Context | Reference |

| IC₅₀ | 3.85 µM | Inhibition of STING-TRIM29 interaction in a luciferase complementation assay. | [2][3][5] |

| Cellular Activity | 10 µM | Concentration shown to effectively increase cellular STING levels in A431 cells. | [2][4] |

| In Vivo Dosage | 1 - 3 µg (intratumoral) | Potentiates cGAMP-based cancer immunotherapy in a CT26 syngeneic mouse model. | [2][6] |

| Cytotoxicity | No cytotoxicity observed | Tested in Raw264.7 (murine macrophage) and A431 (human squamous carcinoma) cells. | [7] |

Preclinical Efficacy in Cancer Immunotherapy

In vivo studies using syngeneic mouse models have demonstrated the potential of this compound to enhance anti-tumor immunity, particularly when combined with a STING agonist.

-

Synergism with STING Agonists : Co-administration of this compound with cGAMP via intratumoral injection leads to significantly greater tumor growth inhibition compared to cGAMP alone in CT26 colon carcinoma and B16F10 melanoma models.[2][6]

-

Abscopal Effect : The combination therapy not only controls the growth of the treated primary tumor but also induces a systemic anti-tumor response that inhibits the growth of untreated, distal tumors (abscopal effect).[6][7][8] This is a critical finding, suggesting the potential for treating metastatic disease.

-

Immune Microenvironment Modulation : Treatment with this compound increases the population of PD-1+CD8+ T cells in the tumor microenvironment (TME) and upregulates the expression of PD-L1 on cancer cells.[2][7]

-

Combination with Checkpoint Inhibitors : The upregulation of PD-L1 suggests a rational combination with immune checkpoint inhibitors. Indeed, co-treatment with this compound and an anti-PD-1 antibody showed synergistic anti-tumor activity.[2][7][9]

Key Experimental Methodologies

The characterization of this compound involved several key biochemical and cellular assays.

-

Luciferase Complementation Assay :

-

Principle : This assay was used to identify and quantify the inhibition of the STING-TRIM29 interaction.[2] STING and TRIM29 are fused to two different non-functional fragments of luciferase (e.g., LgBiT and SmBiT). Interaction between STING and TRIM29 brings the fragments together, reconstituting a functional luciferase enzyme that produces a measurable luminescent signal.

-

Protocol Outline :

-

Co-transfect cells (e.g., HEK293T) with plasmids encoding the STING-LgBiT and TRIM29-SmBiT fusion proteins.

-

Incubate the cells to allow for protein expression.

-

Lyse the cells and add the test compound (this compound) at various concentrations.

-

Add luciferase substrate and measure the luminescence.

-

A decrease in signal indicates inhibition of the STING-TRIM29 interaction. The IC₅₀ is calculated from the dose-response curve.

-

-

-

Cellular Thermal Shift Assay (CETSA) :

-

Principle : CETSA is used to verify direct binding of a ligand (this compound) to a target protein (STING) in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.[2]

-

Protocol Outline :

-

Treat intact cells (e.g., A431) with either vehicle or this compound.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Cool the samples and centrifuge to separate aggregated (denatured) proteins from soluble proteins.

-

Analyze the amount of soluble STING remaining at each temperature by Western blot.

-

A shift in the melting curve to a higher temperature in the this compound-treated group confirms target engagement.[2]

-

-

-

Western Blotting for Pathway Activation :

-

Principle : This technique is used to measure changes in the levels and phosphorylation status of key pathway proteins.

-

Protocol Outline :

-

Treat immune cells (e.g., Raw264.7 macrophages) with cGAMP, this compound, or a combination.

-

Prepare cell lysates at various time points.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for total STING, phospho-STING, phospho-TBK1, and phospho-IRF3.

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence. An increase in the phosphorylated forms of these proteins indicates pathway activation.[2]

-

-

Conclusion and Future Directions

This compound represents a novel and promising strategy in cancer immunotherapy. By targeting a negative regulatory mechanism of the STING pathway, it acts as a potent enhancer of STING agonist activity. Its ability to upregulate STING protein levels primes the immune system for a more robust anti-tumor response, leading to systemic immunity and synergistic effects with checkpoint inhibitors in preclinical models.[8][9]

Future research should focus on optimizing the delivery and dosing of this compound, exploring its efficacy in a broader range of tumor types, and further elucidating its impact on the diverse immune cell populations within the tumor microenvironment. The development of this compound and similar agents marks a strategic shift from direct pathway agonism to pathway modulation, opening new avenues for enhancing the efficacy of cancer immunotherapies.

References

- 1. The role of cGAS-STING pathway ubiquitination in innate immunity and multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | STING-TRIM29 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

SB24011: A Novel Immunomodulator Targeting the STING Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SB24011 is a novel small-molecule inhibitor that enhances anti-tumor immunity by modulating the STimulator of INterferon Genes (STING) signaling pathway. This document provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's role in immunology. Through the inhibition of the protein-protein interaction between STING and the E3 ubiquitin ligase TRIM29, this compound prevents the degradation of STING, leading to its upregulation and a subsequent enhancement of downstream immune responses. This guide details the molecular interactions, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of STING-TRIM29 Interaction

The primary mechanism of this compound in the context of immunology is its ability to disrupt the interaction between STING and TRIM29.[1] TRIM29 has been identified as a negative regulator of the cGAS-STING-TBK1-IRF3 immune response, targeting STING for ubiquitination and subsequent proteasomal degradation.[2]

This compound physically binds to STING, preventing TRIM29 from mediating its degradation.[1] This leads to an increase in cellular STING protein levels, thereby amplifying the signaling cascade upon activation by STING agonists like cyclic GMP-AMP (cGAMP).[1][3] This enhanced signaling results in a more robust anti-tumor immune response.[1]

Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA.[4] Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cGAMP, which in turn activates STING located on the endoplasmic reticulum.[4] Activated STING translocates and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[4]

This compound's intervention occurs by preventing the TRIM29-mediated K48-linked ubiquitination of STING, a process that marks STING for degradation.[3] By inhibiting this interaction, this compound ensures higher cellular concentrations of STING are available to participate in this signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing insights into its efficacy and cellular effects.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration of this compound | Result | Reference |

| STING Protein Levels | A431 (human squamous carcinoma) | 10 µM | Time-dependent increase in STING levels. | [3] |

| K48-linked STING Polyubiquitination | HEK293T | Dose-dependent | Decrease in ubiquitination. | [3] |

| IFN-β Release | Bone Marrow-Derived Dendritic Cells (BMDCs) | Not specified | Enhanced release in the presence of cGAMP. | [2] |

| Cytokine Gene Expression (e.g., IFN-β, IL-6) | Raw264.7 (murine macrophage-like) | Dose-dependent | Synergistic increase with cGAMP. | [2] |

| Cell Viability | Raw264.7 and A431 | Not specified | No observed cytotoxicity. | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| CT26 Syngeneic Mouse Model | Intratumoral injection of this compound | Strong abscopal anti-tumor activity as a single agent. | [1] |

| CT26 Syngeneic Mouse Model | This compound + anti-PD-1 antibody | Synergistic anti-tumor responses. | [1] |

| CT26 Syngeneic Mouse Model | This compound + cGAMP | Synergistic tumor growth inhibition. | [6] |

| B16F10 Syngeneic Mouse Model | This compound + cGAMP | Synergistic tumor growth inhibition. | [6] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound.

Cell Culture

-

Cell Lines: A431 (human squamous carcinoma), Raw264.7 (murine macrophage-like), HEK293T, and CT26 (murine colon carcinoma) cells were used in the described experiments.[1][3][5]

-

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

Western Blotting for STING Protein Levels

-

Cell Lysis: Cells were treated with this compound for specified durations and concentrations.[3] Post-treatment, cells were washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against STING and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Ubiquitination Assay

-

Transfection: HEK293T cells were co-transfected with plasmids encoding STING, TRIM29, and HA-tagged ubiquitin (with all lysines except K48 mutated to arginine).[3]

-

Treatment: Transfected cells were treated with this compound in a dose-dependent manner.[3]

-

Immunoprecipitation: Cell lysates were subjected to immunoprecipitation using an anti-STING antibody.

-

Detection: The immunoprecipitates were analyzed by western blotting using an anti-HA antibody to detect ubiquitinated STING.

Luciferase Complementation Assay for STING-TRIM29 Interaction

-

Principle: This assay was used to identify inhibitors of the STING-TRIM29 interaction.[1] STING and TRIM29 were fused to two different subunits of luciferase (LgBiT and SmBiT). Interaction between STING and TRIM29 brings the luciferase subunits into proximity, generating a luminescent signal.

-

Procedure: Plasmids encoding the STING-LgBiT and SmBiT-TRIM29 fusion proteins were co-transfected into cells.[5] The cells were then treated with compounds from a chemical library, including this compound.[1] A decrease in the luminescence signal indicated inhibition of the STING-TRIM29 interaction.[5]

Syngeneic Mouse Models for In Vivo Efficacy

-

Animal Models: BALB/c mice were used for the CT26 colon carcinoma model, and C57BL/6J mice were used for the B16F10 melanoma model.[6]

-

Tumor Inoculation: A specific number of tumor cells (e.g., 1 x 10⁶ CT26 cells) were subcutaneously implanted into the flank of the mice.[7]

-

Treatment Regimen: Once tumors reached a palpable size (e.g., ~100 mm³), intratumoral injections of this compound, cGAMP, anti-PD-1 antibody, or a combination thereof were administered according to the experimental design.[7]

-

Efficacy Assessment: Tumor volume was measured regularly (e.g., every 2 days).[7] At the end of the study, tumors were excised and weighed.[7]

-

Immunophenotyping: Tumor-infiltrating immune cells were analyzed by flow cytometry to assess the activation status of T cells and other immune cell populations.[5]

Conclusion and Future Directions

This compound represents a promising new approach in cancer immunotherapy by targeting the regulation of STING protein stability. By inhibiting the STING-TRIM29 interaction, this compound upregulates cellular STING levels, thereby potentiating the anti-tumor immune response, particularly in combination with STING agonists and immune checkpoint inhibitors. The data presented in this guide highlight the potential of this compound as a valuable tool for researchers and a candidate for further drug development. Future research should focus on optimizing its delivery, evaluating its efficacy in a broader range of cancer models, and exploring its potential in combination with other immunotherapeutic agents. The detailed experimental protocols provided herein offer a foundation for further investigation into the immunological functions of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

SB24011: A Novel STING Upregulator for Enhanced Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. The therapeutic activation of this pathway holds significant promise for immuno-oncology. However, the clinical efficacy of STING agonists has been hampered by the tightly regulated expression of the STING protein. This whitepaper details the mechanism and effects of SB24011, a novel small molecule inhibitor of the STING-TRIM29 interaction. By preventing the E3 ligase TRIM29 from mediating the ubiquitination and subsequent proteasomal degradation of STING, this compound leads to an upregulation of cellular STING levels. This, in turn, sensitizes immune cells to STING agonists, resulting in a synergistic enhancement of downstream signaling and a more robust anti-tumor immune response. This document provides a comprehensive overview of the preclinical data on this compound, including its effects on cytokine production and immune cell activation, detailed experimental protocols, and a summary of its potential for clinical development.

Introduction: The STING Pathway in Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular stress. The cGAS-STING pathway is a key signaling cascade within this system.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage and cancer, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates the STING protein, an adaptor protein located on the endoplasmic reticulum.[2]

Activation of STING initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFNs), such as IFN-β.[1] These interferons, in turn, stimulate the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and promote an adaptive immune response. The STING pathway also activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[4]

Given its central role in orchestrating anti-tumor immunity, the STING pathway has emerged as a promising target for cancer immunotherapy.[5] However, the expression of STING is tightly regulated, often being downregulated in the tumor microenvironment, which can limit the efficacy of STING-targeted therapies.[1]

This compound: Mechanism of Action

This compound is a first-in-class small molecule that enhances STING-mediated innate immunity by upregulating the cellular levels of the STING protein.[5] It achieves this by inhibiting the protein-protein interaction between STING and TRIM29, an E3 ubiquitin ligase.[2][6]

TRIM29 mediates the K48-linked ubiquitination of STING, targeting it for proteasomal degradation.[6] By binding to STING, this compound prevents its interaction with TRIM29, thereby blocking this degradation process.[6][7] This leads to an accumulation of STING protein within the cell, effectively sensitizing the cell to stimulation by STING agonists like cGAMP.[6] It is important to note that this compound itself does not activate the STING pathway but rather amplifies the response to an activating signal.

In Vitro Efficacy of this compound

Upregulation of STING Protein Levels

Treatment of various cell lines with this compound has been shown to increase the cellular levels of STING protein. This effect has been observed in human squamous carcinoma cells (A431) and murine macrophage-like cells (Raw246.7).[1][6] Notably, this compound treatment does not affect the mRNA levels of STING, confirming its post-translational mechanism of action.[6]

Table 1: Effect of this compound on STING Protein Levels in A431 Cells

| Treatment | Duration | STING Protein Level (Fold Change vs. Control) | Reference |

| 10 µM this compound | 18 hours | ~2.5 | [6] |

Synergistic Enhancement of Cytokine Production with STING Agonists

The increased levels of STING protein following this compound treatment lead to a heightened response to STING agonists. Co-treatment of immune cells with this compound and cGAMP results in a synergistic increase in the production of type I interferons and pro-inflammatory cytokines.[1]

Table 2: Synergistic Effect of this compound and cGAMP on IFN-β Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

| Treatment | IFN-β Concentration (pg/mL) | Reference |

| Control | Undetectable | [1] |

| cGAMP (1 µg/mL) | ~200 | [1] |

| This compound (10 µM) | Undetectable | [1] |

| cGAMP (1 µg/mL) + this compound (10 µM) | ~600 | [1] |

This enhanced cytokine response is a direct consequence of the amplified downstream signaling from the increased pool of STING protein.

In Vivo Anti-Tumor Efficacy

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other immunotherapies.

Monotherapy and Abscopal Effect

Intratumoral injection of this compound in a CT26 colon carcinoma model resulted in significant tumor growth inhibition.[8] Furthermore, treatment of the primary tumor led to a reduction in the growth of a distal, untreated tumor, demonstrating a systemic anti-tumor (abscopal) effect.[2]

Combination Therapy

The combination of this compound with a STING agonist (cGAMP) or an immune checkpoint inhibitor (anti-PD-1 antibody) has shown synergistic anti-tumor effects.[8] This suggests that upregulating STING with this compound can sensitize tumors to other forms of immunotherapy.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a CT26 Syngeneic Mouse Model

| Treatment Group | Primary Tumor Growth Inhibition | Distal Tumor Growth Inhibition (Abscopal Effect) | Combination Synergy | Reference |

| This compound | Significant | Observed | - | |

| This compound + cGAMP | Synergistic | Enhanced | Yes | [8] |

| This compound + anti-PD-1 | Synergistic | Enhanced | Yes | [8] |

Experimental Protocols

Western Blot for STING Protein Levels

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against STING overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

ELISA for IFN-β Production

-

Cell Seeding and Treatment: Seed bone marrow-derived dendritic cells (BMDCs) in a 96-well plate. Treat with this compound and/or cGAMP for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a mouse IFN-β ELISA kit.

-

Data Analysis: Measure the absorbance at 450 nm and calculate the IFN-β concentration based on a standard curve.

In Vivo Tumor Model

-

Tumor Cell Implantation: Subcutaneously inject CT26 colon carcinoma cells into the flank of BALB/c mice.

-

Treatment: When tumors reach a volume of approximately 100 mm³, begin intratumoral injections of this compound, cGAMP, and/or intraperitoneal injections of anti-PD-1 antibody according to the desired dosing schedule.

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Clinical Development and Future Directions

As of the writing of this document, there is no publicly available information on the clinical trial status of this compound. The preclinical data strongly support its potential as a novel immuno-oncology agent, particularly in combination with STING agonists and immune checkpoint inhibitors. Future research should focus on IND-enabling studies to evaluate the safety and pharmacology of this compound in preparation for clinical trials.

Conclusion

This compound represents a promising new strategy to enhance the efficacy of STING-targeted cancer immunotherapies. By preventing the degradation of the STING protein, this compound effectively lowers the threshold for STING activation, leading to a more potent and durable anti-tumor immune response. The compelling preclinical data warrant further investigation and clinical development of this compound as a potential cornerstone of future combination cancer immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of cGAS-STING pathway ubiquitination in innate immunity and multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of cGAS-STING pathway ubiquitination in innate immunity and multiple diseases [frontiersin.org]

- 5. Targeted Protein Upregulation of STING for Boosting the Efficacy of Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | STING-TRIM29 inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to SB24011 for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB24011 is a novel small molecule inhibitor that targets the protein-protein interaction between the Stimulator of Interferon Genes (STING) and the E3 ligase TRIM29. By preventing TRIM29-mediated ubiquitination and subsequent proteasomal degradation of STING, this compound effectively increases cellular STING protein levels. This upregulation enhances the innate immune response to cyclic dinucleotides and potentiates the anti-tumor effects of STING agonists and immune checkpoint inhibitors. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols for this compound in cancer immunotherapy research.

Core Mechanism of Action: STING Upregulation

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral infections and cellular damage, including in cancer cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response. However, the expression of STING is tightly regulated. The E3 ubiquitin ligase TRIM29 has been identified as a negative regulator of this pathway, targeting STING for K48-linked ubiquitination and degradation.[1][2][3]

This compound is a first-in-class inhibitor of the STING-TRIM29 interaction.[4][5][6][7] By binding to STING, this compound sterically hinders its interaction with TRIM29, thereby preventing the ubiquitination and degradation of STING. This leads to an accumulation of STING protein within the cell, amplifying the downstream signaling upon stimulation by STING agonists like cGAMP.

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. TRIM29 negatively controls antiviral immune response through targeting STING for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeted Protein Upregulation of STING for Boosting the Efficacy of Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling SB24011: A Technical Primer on its Structure and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the structural characteristics and mechanism of action of SB24011, a novel small molecule inhibitor of the STING-TRIM29 interaction. This document is intended for researchers, scientists, and drug development professionals interested in the fields of immunology, oncology, and targeted protein degradation.

Core Structural Features

This compound is characterized by a tetra-substituted Δ5-2-oxopiperazine skeleton.[1] This core structure is believed to mimic a β-turn motif found in protein structures, facilitating its interaction with protein targets.[1] The specific substitutions on this scaffold are crucial for its selective inhibitory activity against the STING-TRIM29 protein-protein interaction.

Mechanism of Action: A Targeted Disruption

This compound functions as a selective inhibitor of the interaction between the Stimulator of Interferon Genes (STING) protein and the E3 ubiquitin ligase TRIM29.[1][2] By binding directly to STING, this compound induces a conformational change that prevents its recognition and subsequent ubiquitination by TRIM29.[2][3] Specifically, the compound has been shown to induce thermal destabilization of dimeric STING within a cellular context.[2]

This inhibition of TRIM29-mediated ubiquitination is critical, as TRIM29 promotes the K48-linkage specific polyubiquitination of STING, marking it for proteasomal degradation.[2][4] By blocking this process, this compound effectively increases the cellular levels of STING, thereby enhancing the downstream immune signaling cascade.[2][4]

Quantitative Analysis of this compound Activity

The following table summarizes key quantitative data for this compound based on in vitro and cellular assays.

| Parameter | Value | Assay Type | Cell Lines |

| IC50 | 3.85 µM | Luciferase Complementation Assay | HEK293T |

| Effective Concentration for STING Upregulation | 10 µM | Western Blot | A431 |

The this compound-Modulated STING Signaling Pathway

The interaction of this compound with the STING pathway initiates a cascade of events that ultimately leads to an enhanced innate immune response. The diagram below illustrates this signaling pathway.

Experimental Protocols

Luciferase Complementation Assay for Screening

This assay was employed for the high-throughput screening to identify inhibitors of the STING-TRIM29 interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA was utilized to confirm the direct binding of this compound to STING in a cellular environment.

Therapeutic Implications

By augmenting the STING signaling pathway, this compound shows significant promise in cancer immunotherapy. Co-treatment with this compound and the STING agonist cGAMP has been shown to enhance the phosphorylation of STING, TBK1, and IRF3.[2] This leads to an increased expression of type 1 interferons and pro-inflammatory cytokines.[2] In preclinical syngeneic mouse models of colon carcinoma, intratumoral injection of this compound potentiated the anti-tumor effects of cGAMP-based cancer immunotherapy.[2][5] Furthermore, this compound has been observed to increase the expression of PD-L1 in cancer cells and the population of PD-1+ CD8+ T cells in the tumor microenvironment, suggesting potential synergistic effects with immune checkpoint inhibitors.[1][2]

References

The Impact of SB24011 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB24011 is a novel small molecule inhibitor of the protein-protein interaction between the Stimulator of Interferator of Interferon Genes (STING) and the E3 ubiquitin ligase TRIM29. By preventing the TRIM29-mediated proteasomal degradation of STING, this compound effectively increases intracellular STING protein levels. This upregulation sensitizes innate immune cells to STING agonists, such as cyclic GMP-AMP (cGAMP), leading to a significant potentiation of downstream signaling and a robust increase in the production of a variety of pro-inflammatory cytokines and Type I interferons. This technical guide provides an in-depth analysis of the core mechanism of this compound, its quantifiable impact on cytokine production, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism is the stabilization of the STING protein. In many cell types, and particularly in the tumor microenvironment, the expression of STING is suppressed by the E3 ligase TRIM29, which targets STING for ubiquitination and subsequent degradation by the proteasome. This compound binds to STING, sterically hindering its interaction with TRIM29. This inhibition of ubiquitination leads to an accumulation of STING protein within the cell, thereby amplifying the cellular response to STING agonists. This enhanced response manifests as a significant increase in the transcription and secretion of a range of cytokines critical for the initiation and propagation of an anti-tumor immune response.

Quantitative Impact on Cytokine Production

The functional consequence of STING upregulation by this compound is a marked increase in cytokine production upon stimulation with a STING agonist. The following tables summarize the quantitative data from key experiments in murine macrophage-like Raw264.7 cells and bone marrow-derived dendritic cells (BMDCs).

Table 1: Dose-Dependent Enhancement of Cytokine Gene Expression by this compound in Raw264.7 Cells

| Cytokine | This compound Concentration (µM) | Fold Change in mRNA Expression (vs. cGAMP alone) |

| IFN-β | 1 | ~1.5 |

| 3 | ~2.5 | |

| 10 | ~4.0 | |

| IL-6 | 1 | ~1.8 |

| 3 | ~3.0 | |

| 10 | ~5.5 | |

| TNF-α | 1 | ~1.2 |

| 3 | ~2.0 | |

| 10 | ~3.5 | |

| ISG54 | 1 | ~2.0 |

| 3 | ~4.0 | |

| 10 | ~7.0 | |

| Data are approximated from graphical representations in Cho et al., 2023 and represent co-treatment with a constant concentration of cGAMP. |

Table 2: Time-Course of Enhanced Cytokine Gene Expression by this compound in Raw264.7 Cells

| Cytokine | Time (hours) | Fold Change in mRNA Expression (cGAMP + this compound vs. cGAMP alone) |

| IFN-β | 3 | ~2.0 |

| 6 | ~3.5 | |

| 12 | ~2.5 | |

| IL-6 | 3 | ~2.5 |

| 6 | ~4.5 | |

| 12 | ~3.0 | |

| TNF-α | 3 | ~1.5 |

| 6 | ~2.8 | |

| 12 | ~2.0 | |

| ISG54 | 3 | ~3.0 |

| 6 | ~6.0 | |

| 12 | ~4.0 | |

| Data are approximated from graphical representations in Cho et al., 2023 and represent co-treatment with constant concentrations of cGAMP and this compound. |

Table 3: Enhancement of IFN-β Protein Secretion by this compound in BMDCs

| Treatment | IFN-β Concentration (pg/mL) |

| Vehicle | < 50 |

| cGAMP | ~400 |

| This compound | < 50 |

| cGAMP + this compound | ~1200 |

| Data are approximated from graphical representations in Cho et al., 2023. |

Signaling Pathway

Upon stabilization by this compound, STING is more readily activated by its ligand, cGAMP. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's impact on cytokine production.

Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

This protocol is used to quantify the mRNA levels of various cytokines in cells treated with this compound and/or a STING agonist.

1. Cell Culture and Treatment:

-

Seed Raw264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treat cells with desired concentrations of this compound and/or cGAMP for the specified time points (e.g., 3, 6, 12 hours).

2. RNA Extraction:

-

Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's protocol.

4. qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target cytokine genes (e.g., Ifnb1, Il6, Tnf, Isg54) and a housekeeping gene (e.g., Actb), and a SYBR Green master mix.

-

Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

5. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This protocol is used to measure the concentration of secreted cytokines, such as IFN-β, in the cell culture supernatant.

1. Cell Culture and Supernatant Collection:

-

Generate bone marrow-derived dendritic cells (BMDCs) from mouse bone marrow progenitors by culturing in the presence of GM-CSF.

-

Plate BMDCs and treat with this compound and/or cGAMP for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove cellular debris.

2. ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-β) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add diluted standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

3. Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound represents a promising strategy to enhance STING-mediated immune responses. By preventing the degradation of STING, it effectively lowers the threshold for STING activation and amplifies the subsequent production of a broad range of anti-tumor cytokines. The data clearly demonstrate a dose- and time-dependent potentiation of cytokine gene expression and protein secretion in key innate immune cell types. The detailed protocols and pathways provided in this guide offer a comprehensive resource for researchers and drug developers working on STING-targeted immunotherapies. Further investigation into the in vivo cytokine profiles and the long-term consequences of sustained STING upregulation will be crucial for the clinical translation of this therapeutic approach.

References

Initial Studies and Discovery of SB24011: A Technical Whitepaper

This document provides a comprehensive overview of the initial research and discovery of SB24011, a novel small-molecule inhibitor of the STING-TRIM29 protein-protein interaction. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a first-in-class small molecule that enhances the stimulator of interferon genes (STING) signaling pathway, a critical component of the innate immune system. The discovery of this compound stems from a targeted approach to upregulate STING protein levels by inhibiting its degradation. The E3 ubiquitin ligase TRIM29 has been identified as a key negative regulator of STING, promoting its proteasomal degradation. By disrupting the interaction between STING and TRIM29, this compound offers a novel strategy to boost anti-tumor immunity.

Discovery and Chemical Properties

This compound was identified through a high-throughput screening of an in-house library of 6,000 drug-like compounds based on privileged substructures in a diversity-oriented synthesis (pDOS) approach.[1] The screening assay was designed to detect inhibitors of the STING-TRIM29 interaction. This compound emerged as a lead compound with a tetra-substituted Δ5-2-oxopiperazine core, a structure known to mimic β-turn motifs in proteins.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Structure | Tetra-substituted Δ5-2-oxopiperazine skeleton | [1] |

| Molecular Target | STING-TRIM29 protein-protein interaction | [2][3] |

| IC50 | 3.85 µM (in luciferase complementation assay) | [1][2] |

Mechanism of Action

This compound functions by binding to STING and inducing its thermal destabilization within the cellular context.[2] This binding allosterically inhibits the interaction between STING and its E3 ligase, TRIM29.[2][4] The inhibition of this interaction prevents the TRIM29-mediated K48-linked ubiquitination and subsequent proteasomal degradation of STING.[2][4] Consequently, cellular levels of STING protein are increased, leading to an amplified downstream immune response upon activation by STING agonists like cGAMP.[2][4] Studies have shown that this compound treatment does not affect the mRNA levels of STING, confirming its post-transcriptional mechanism of action.[4]

References

SB24011: A Technical Guide to its Modulation of Interferon Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of SB24011, a novel small molecule modulator of the innate immune system. It focuses on its effects on the STING (Stimulator of Interferon Genes) pathway and the subsequent activation of interferon signaling. This guide consolidates key experimental findings, presents quantitative data in a structured format, and provides detailed experimental protocols for the methodologies cited.

Core Mechanism of Action: Inhibition of STING-TRIM29 Interaction

This compound has been identified as an inhibitor of the protein-protein interaction between STING and TRIM29 (Tripartite Motif Containing 29), an E3 ubiquitin ligase.[1][2] TRIM29 mediates the K48 linkage-specific polyubiquitination of STING, targeting it for proteasomal degradation.[1] By blocking this interaction, this compound effectively prevents STING degradation, leading to an increase in cellular STING protein levels.[1][2] This elevation in STING protein enhances the cellular response to STING agonists, such as cyclic GMP-AMP (cGAMP), resulting in a more robust activation of downstream interferon signaling pathways.[2]

Signaling Pathway of this compound Action

Caption: this compound inhibits TRIM29-mediated STING ubiquitination and degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on STING Ubiquitination and Protein Levels

| Parameter | Cell Line | Treatment | Concentration | Outcome | Reference |

| K48-linked STING Polyubiquitination | HEK293T | This compound | Dose-dependent | Decreased polyubiquitination | [1] |

| Cellular STING Levels | A431 | This compound | 10 µM | Time-dependent increase | [1] |

| Cellular STING Levels | Raw264.7 | This compound | Dose-dependent | Increased protein levels | [2] |

| STING mRNA Levels | A431 | This compound | Not specified | No significant change | [1] |

| STING mRNA Levels | Raw264.7 | This compound | Dose-dependent | No significant change | [2] |

Table 2: Effect of this compound on Downstream Interferon Signaling

| Parameter | Cell Type | Treatment | Concentration | Outcome | Reference |

| IFN-β Release | BMDC | cGAMP + this compound | Dose-dependent (this compound) | Enhanced IFN-β release | [2] |

| Phospho-TBK1 Levels | Raw264.7 | cGAMP + this compound | Not specified | Increased phosphorylation | [2] |

| Phospho-IRF3 Levels | Raw264.7 | cGAMP + this compound | Not specified | Increased phosphorylation | [2] |

| Cytokine Gene Expression (e.g., IFN-β, IL-6) | Raw264.7 | cGAMP + this compound | Dose-dependent (this compound) | Increased expression | [2] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blotting for STING and Phosphorylated Signaling Proteins

This protocol is for the detection of changes in protein levels and phosphorylation status of STING, TBK1, and IRF3.

-

Cell Lysis:

-

Culture cells (e.g., A431, Raw264.7) to 80-90% confluency.

-

Treat cells with this compound and/or cGAMP for the desired time and concentration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-STING, anti-p-TBK1, anti-p-IRF3, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion

This protocol measures the concentration of secreted IFN-β in cell culture supernatants.

-

Sample Collection:

-

Culture bone marrow-derived dendritic cells (BMDCs) or other relevant immune cells.

-

Treat cells with this compound and/or a STING agonist (e.g., cGAMP).

-

Collect the cell culture supernatant at specified time points.

-

-

ELISA Procedure:

-

Use a commercially available IFN-β ELISA kit.

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with the provided blocking buffer.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of IFN-β in the samples.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying the effects of this compound.

Concluding Remarks

This compound represents a promising therapeutic agent that enhances innate immune responses by stabilizing STING protein levels. Its mechanism of action, centered on the inhibition of the STING-TRIM29 interaction, leads to a potentiation of STING-mediated interferon signaling. The data presented in this guide highlight the potential of this compound in immuno-oncology and other therapeutic areas where augmenting the type I interferon response is beneficial. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this novel compound. The combination of this compound with other immunotherapies, such as checkpoint inhibitors, may offer synergistic anti-tumor effects.[3][4]

References

Methodological & Application

Application Notes and Protocols for SB24011 in vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB24011 is a novel small molecule inhibitor of the STING-TRIM29 interaction, which has demonstrated promising anti-tumor activity in preclinical mouse models. By preventing the TRIM29-mediated ubiquitination and subsequent degradation of STING (Stimulator of Interferon Genes), this compound effectively increases intracellular STING protein levels. This amplification of the STING signaling pathway enhances innate immune responses against cancer. These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed dosage information, experimental protocols for syngeneic tumor models, and methods for analyzing the resulting immune response.

Data Presentation

The following tables summarize the quantitative data for this compound administration in various in vivo mouse models based on published studies.

Table 1: this compound Monotherapy and Combination Therapy Dosages

| Parameter | Details |

| Drug | This compound |

| Mouse Models | CT26 (colon carcinoma), B16F10 (melanoma) |

| Administration Route | Intratumoral (i.t.), Intravenous (i.v.), Subcutaneous (s.c.) |

| Dosage (i.t.) | 1 or 3 µ g/head |

| Dosage (i.v., s.c.) | 2.5 mg/kg |

| Treatment Schedule (i.t.) | Every 4 days |

| Combination Therapies | Co-administered with STING agonist (cGAMP) or anti-PD-1 antibody |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Route of Administration | Dose | Half-life (t½) | Maximum Concentration (Cmax) | Area Under the Curve (AUC) |

| Intravenous (i.v.) | 2.5 mg/kg | 0.26 h | - | 340.50 h·ng/mL |

| Subcutaneous (s.c.) | 2.5 mg/kg | 1.05 h | 165.73 ng/mL | 512.35 h·ng/mL |

Signaling Pathway

This compound functions by interrupting the interaction between the E3 ubiquitin ligase TRIM29 and the innate immune sensor STING. This inhibition prevents the K48-linked ubiquitination of STING, a process that targets STING for proteasomal degradation. The resulting increase in STING protein levels potentiates the downstream signaling cascade upon activation by cyclic GMP-AMP (cGAMP), leading to enhanced production of type I interferons and other pro-inflammatory cytokines, which are critical for an effective anti-tumor immune response.

Caption: Mechanism of action of this compound.

Experimental Protocols

Establishment of Syngeneic Mouse Tumor Models (e.g., CT26)

This protocol describes the subcutaneous implantation of CT26 colon carcinoma cells into BALB/c mice.

Materials:

-

CT26.WT mouse colon carcinoma cells (ATCC CRL-2638)

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

6-8 week old female BALB/c mice

-

Insulin syringes (27-30G)

-

Calipers

Procedure:

-

Culture CT26 cells in a T75 flask until they reach 70-80% confluency.

-

On the day of injection, wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS to a final concentration of 1 x 10^6 cells per 100 µL.

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.

-

Begin treatment when tumors reach an average volume of approximately 100 mm³, calculated using the formula: Volume = (length x width²) / 2.[1]

References

Application Notes and Protocols for SB24011 Administration in Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB24011 is a novel small-molecule inhibitor that targets the protein-protein interaction between the Stimulator of Interferon Genes (STING) and the E3 ubiquitin ligase TRIM29.[1][2][3] In the context of cancer, TRIM29 negatively regulates the STING pathway by promoting the ubiquitin-mediated degradation of the STING protein.[1][4] By inhibiting the STING-TRIM29 interaction, this compound effectively prevents STING degradation, leading to an upregulation of cellular STING levels.[1][5] This amplification of STING signaling enhances the innate immune response against tumor cells, making this compound a promising agent for cancer immunotherapy, particularly in combination with STING agonists or immune checkpoint inhibitors.[1][2]

These application notes provide detailed protocols for the administration of this compound in both in vivo and in vitro cancer studies, based on preclinical research.

Data Presentation

Table 1: In Vivo Administration of this compound in Syngeneic Mouse Models

| Cancer Model | Mouse Strain | Administration Route | This compound Dosage | Combination Agent(s) | Dosing Schedule | Reference |

| CT26 Colon Carcinoma | BALB/c | Intratumoral (i.t.) | 1 or 3 µ g/head | cGAMP (1 µ g/head , i.t.) | This compound and cGAMP co-injected every 4 days. | [1] |

| CT26 Colon Carcinoma | BALB/c | Intratumoral (i.t.) | 1 or 3 µ g/head | Anti-PD-1 antibody (10 mg/kg, i.v.) | This compound every 4 days; Anti-PD-1 every 3 days. | [1] |

| B16F10 Melanoma | C57BL/6 | Intratumoral (i.t.) | Not specified | cGAMP | Injected when tumor volume reached ~100 mm³. | [1] |

Table 2: In Vitro Applications of this compound

| Cell Line | Cell Type | Application | This compound Concentration | Key Findings | Reference |

| Raw264.7 | Murine Macrophage | Western Blot, qPCR, Cytokine Assays | Dose-dependent | Increased STING protein levels, enhanced cytokine expression with cGAMP. | [5] |

| A431 | Human Epidermoid Carcinoma | Western Blot, Cellular Thermal Shift Assay | 10 µM (for time-dependent studies) | Increased cellular STING levels. | [4][5] |

| HEK293T | Human Embryonic Kidney | Luciferase Complementation Assay | IC₅₀ = 3.85 µM | Inhibition of STING-TRIM29 interaction. | [5] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the cGAS-STING signaling pathway.

Caption: Mechanism of this compound in the cGAS-STING pathway.

Experimental Protocols

In Vivo Administration Protocol: Syngeneic Mouse Models (e.g., CT26)

-

Animal Models:

-

Female BALB/c mice (for CT26 tumors) or C57BL/6 mice (for B16F10 tumors), 6-8 weeks old.[1]

-

House animals in specific pathogen-free conditions.

-

-

Tumor Cell Implantation:

-

Culture CT26 or B16F10 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth every 2 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

-

Preparation of this compound for Injection:

-

Note: The specific vehicle for this compound is not explicitly stated in the provided search results. A common practice for in vivo administration of small molecules is to dissolve them in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute with a sterile vehicle such as PBS or saline to the final desired concentration. It is recommended to perform a small pilot study to ensure the solubility and tolerability of the chosen vehicle.

-

Example Preparation: Dissolve this compound in 100% DMSO to create a stock solution. For injection, dilute the stock solution with sterile PBS to the final concentration (e.g., 1 µg or 3 µg per 50 µL). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

-

-

Administration Protocol:

-

Begin treatment when tumors reach a volume of approximately 100 mm³.[1]

-

Monotherapy: Intratumorally inject the prepared this compound solution (e.g., 1 or 3 µ g/head in 50 µL) into the tumor.

-

Combination Therapy with STING Agonist (cGAMP): Co-administer this compound and cGAMP (e.g., 1 µ g/head ) in the same intratumoral injection. Repeat every 4 days.[1]

-

Combination Therapy with Anti-PD-1 Antibody: Administer this compound intratumorally every 4 days. Administer anti-PD-1 antibody (e.g., 10 mg/kg) intravenously every 3 days.[1]

-

-

Monitoring and Efficacy Assessment:

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study (e.g., day 22), euthanize mice and excise tumors for weight measurement and further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).[1]

-

Caption: General workflow for in vivo studies with this compound.

In Vitro Protocol: Western Blot for STING Upregulation in Raw264.7 Cells

-

Cell Culture:

-

Culture Raw264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

-

This compound Treatment:

-

Seed Raw264.7 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and then transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against STING overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

In Vitro Protocol: Cytokine Secretion Assay

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., Raw264.7 macrophages or bone marrow-derived dendritic cells) in appropriate media.

-

Treat cells with this compound alone, cGAMP alone, or a combination of this compound and cGAMP for a specified time (e.g., 24 hours).

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the cell plates and carefully collect the supernatant.

-

-

ELISA for Cytokine Quantification:

-

Use commercially available ELISA kits for the cytokines of interest (e.g., IFN-β, IL-6).

-

Follow the manufacturer's instructions to measure the concentration of the cytokine in the collected supernatants.

-

Briefly, coat a 96-well plate with a capture antibody, add standards and samples, then add a detection antibody, followed by a substrate solution.

-

Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.

-

Pharmacokinetics and Toxicity

Limited information is available on the detailed pharmacokinetics and toxicity of this compound. One study presented a pharmacokinetic profile upon intravenous and subcutaneous injection.[1] For comprehensive studies, it is recommended to perform dose-escalation studies to determine the maximum tolerated dose (MTD). Toxicity can be assessed by monitoring body weight, clinical signs of distress, and through histological analysis of major organs at the end of the study. Pharmacokinetic analysis would involve collecting blood samples at various time points after this compound administration and measuring the drug concentration using methods like LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for SB24011 and Anti-PD-1 Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of SB24011, a novel inhibitor of the STING-TRIM29 interaction, and an anti-PD-1 antibody for cancer immunotherapy research. The tripartite motif-containing protein 29 (TRIM29) is an E3 ligase that negatively regulates the STING (Stimulator of Interferon Genes) pathway by targeting STING for degradation.[1][2] The STING pathway is crucial for initiating and propagating innate and adaptive anti-tumor immunity.[3] By inhibiting the interaction between STING and TRIM29, this compound upregulates the cellular levels of STING, thereby enhancing the immune response to tumor cells.[3][4][5]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells.[6] Its ligand, PD-L1, can be expressed on tumor cells, and the binding of PD-L1 to PD-1 inhibits T cell function, allowing cancer cells to evade immune surveillance.[6] Anti-PD-1 antibodies block this interaction, restoring the anti-tumor activity of T cells.[7][8][9]

Preclinical studies have demonstrated that the combination of this compound and an anti-PD-1 antibody results in a synergistic antitumor response, leading to significant inhibition of tumor growth in syngeneic mouse models.[3] This combination therapy represents a promising strategy to enhance the efficacy of immune checkpoint blockade.

Data Presentation

The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of this compound and anti-PD-1 combination therapy in a CT26 syngeneic mouse model.

Table 1: Tumor Volume in CT26 Syngeneic Mouse Model

| Treatment Group | Day 8 (mm³) | Day 10 (mm³) | Day 12 (mm³) | Day 14 (mm³) | Day 16 (mm³) | Day 18 (mm³) | Day 20 (mm³) | Day 22 (mm³) |

| Vehicle | ~150 | ~250 | ~400 | ~600 | ~800 | ~1100 | ~1400 | ~1800 |